

Technical Monograph: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

CAS No.: 1002557-04-1

Cat. No.: B1426032

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CAS Number: 1002557-04-1 Chemical Class:

-Quaternary Phenethylamine Derivative / Anorectic Pharmacophore Date: February 3, 2026

Author: Senior Application Scientist

Executive Summary & Structural Identity[1]

2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1002557-04-1) is a specialized chemical intermediate and pharmacological probe. Structurally, it represents a gem-dimethylated phenethylamine analog where the alkyl substitution occurs at the

-carbon relative to the amine. This specific substitution pattern creates a quaternary carbon center, significantly altering the metabolic stability and conformational profile compared to its

-methylated counterparts (e.g., Phentermine) or cyclic analogs (e.g., Sibutramine metabolites).

This guide details the synthesis, physicochemical properties, and structural-activity relationships (SAR) of this compound, positioning it as a critical reference standard for monoamine transporter research and impurity profiling in drug development.

Chemical Identity Table

Parameter	Specification
IUPAC Name	2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
CAS Number	1002557-04-1
Molecular Formula	(HCl Salt) / (Free Base)
Molecular Weight	220.14 g/mol (Salt) / 183.68 g/mol (Base)
SMILES	<chem>CC(C)(CN)C1=CC=C(Cl)C=C1.Cl</chem>
Physical State	White to off-white crystalline solid
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]

Structural Analysis & Pharmacophore Logic

To understand the utility of 2-(4-Chlorophenyl)-2-methylpropylamine, one must analyze its relationship to established anorectics and antidepressants. It serves as the "open-chain" isostere of the cyclobutane-containing drug Sibutramine.

The Gem-Dimethyl Effect

The presence of two methyl groups at the

-position (C2) introduces the Thorpe-Ingold effect (gem-dimethyl effect). This steric crowding restricts the rotation of the ethylamine side chain, locking the molecule into a conformation that often favors binding to monoamine transporters (SERT/NET).

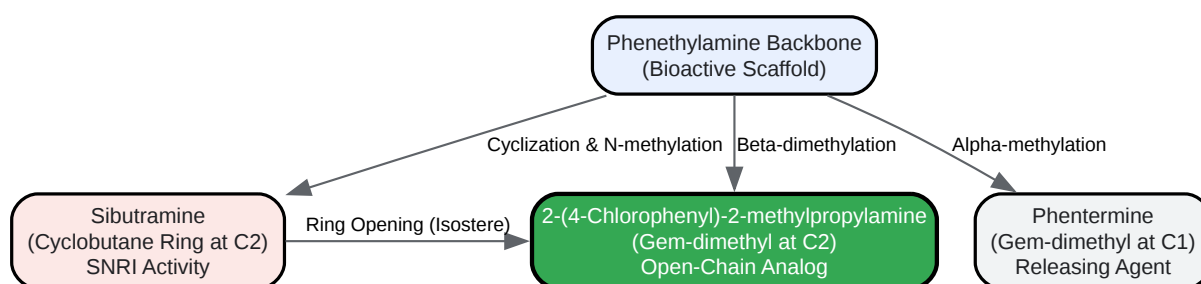
- Comparison to Phentermine: Phentermine has the gem-dimethyl group at the -position (next to the amine). This protects it from Monoamine Oxidase (MAO) degradation.
- Comparison to Target (CAS 1002557-04-1): The target has the gem-dimethyl group at the

-position. This blocks

-hydroxylation metabolic pathways and increases lipophilicity, but leaves the amine primary and accessible.

Diagram 1: Structural Activity Relationship (SAR) Hierarchy

The following diagram illustrates the structural derivation of the target molecule from the parent pharmacophore class.



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Caption: Structural derivation showing the target molecule as an open-chain isostere of Sibutramine and a constitutional isomer of Chlorphentermine.

Synthetic Methodology

The synthesis of **2-(4-Chlorophenyl)-2-methylpropylamine HCl** is non-trivial due to the formation of the quaternary carbon. The most robust route avoids direct alkylation of the amine and instead utilizes a nitrile precursor.

Protocol: Gem-Dimethylation / Reduction Sequence

Reagents: 4-Chlorophenylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), Lithium Aluminum Hydride (LiAlH₄), HCl/Dioxane.

Step 1: Construction of the Quaternary Center

- Setup: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.
- Addition: Dropwise add 4-Chlorophenylacetonitrile (1.0 equiv). The solution will turn yellow/orange, indicating anion formation. Stir for 30 min.
- Alkylation: Add Methyl Iodide (2.5 equiv) slowly to control the exotherm. The solution will become turbid as NaI precipitates.
- Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc). The mono-methylated intermediate is transient; the target is the bis-methylated nitrile.
- Workup: Quench with sat.

.^[2]^[3] Extract with diethyl ether. Dry over

and concentrate to yield 2-(4-chlorophenyl)-2-methylpropanenitrile.

Step 2: Reduction to the Amine

- Reduction: Dissolve the nitrile from Step 1 in anhydrous THF. Cool to 0°C.
- Hydride Addition: Add
(2.0 equiv, 1M in THF) dropwise.
- Reflux: Heat to reflux for 12 hours to ensure complete reduction of the sterically hindered nitrile.
- Quench: Use the Fieser method (

mL

,

mL 15% NaOH,

mL

-). Filter the granular precipitate.
- Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The white precipitate is **2-(4-Chlorophenyl)-2-methylpropylamine HCl**.

Diagram 2: Synthetic Workflow



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Caption: Step-by-step synthetic pathway from the nitrile precursor to the final hydrochloride salt.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This differentiates the target from its isomer, Chlorphentermine.

¹H NMR (400 MHz, DMSO-d₆)

- 9.80 ppm (s, 3H): Ammonium protons (). Broad singlet.
- 7.45 ppm (d, 2H): Aromatic protons (ortho to Cl).
- 7.30 ppm (d, 2H): Aromatic protons (meta to Cl). Note: The AA'BB' pattern is characteristic of para-substitution.
- 3.05 ppm (s, 2H): Methylene protons (). Crucial: This must be a singlet. If it is a doublet or multiplet, the quaternary center was not formed correctly.
- 1.35 ppm (s, 6H): Gem-dimethyl protons (). Crucial: A sharp singlet integrating to 6H confirms the gem-dimethyl group.

Mass Spectrometry (ESI+)

- Target Mass:

(for the

isotope).

- Isotope Pattern: A characteristic 3:1 ratio at m/z 184 and 186, confirming the presence of one Chlorine atom.

Handling and Safety (E-E-A-T)

As a halogenated phenethylamine derivative, this compound should be treated as a potential bioactive agent with stimulant or sympathomimetic properties.

- Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2]
- Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl and NOx.

Self-Validating Safety Protocol: Before scaling up, perform a "DSC (Differential Scanning Calorimetry)" analysis on the nitrile intermediate. Quaternary nitriles can be energetic; ensure the exotherm during synthesis is managed by active cooling.

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